

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-5-fluorobenzoate

Cat. No.: B144643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in synthetic organic chemistry, particularly valued for its role in the development of novel therapeutic agents. Its unique structural features, including a reactive bromomethyl group and a fluorine-substituted aromatic ring, make it a versatile intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of its core characteristics, including its chemical and physical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a precursor to potent modulators of the metabotropic glutamate receptor 5 (mGluR5).

Core Chemical and Physical Properties

Methyl 2-(bromomethyl)-5-fluorobenzoate is a white to off-white solid at room temperature. The presence of the fluorine atom and the ester functional group influences its solubility and reactivity. While specific, experimentally determined physical constants such as melting and boiling points are not widely published in readily available literature, predicted values and data from suppliers provide a useful reference.

Property	Value	Source
CAS Number	138786-65-9	[1] [2]
Molecular Formula	C ₉ H ₈ BrFO ₂	[1] [2]
Molecular Weight	247.06 g/mol	[1] [2]
Purity	≥95% to ≥98%	[1] [2]
Appearance	White to off-white solid	General Supplier Information
Storage	Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.	[3]

Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	306.1±37.0 °C	[3]
Density	1.534±0.06 g/cm ³	[3]
LogP	2.5072	[2]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[2]
Number of Hydrogen Bond Acceptors	2	[2]
Number of Hydrogen Bond Donors	0	[2]
Number of Rotatable Bonds	2	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 2-(bromomethyl)-5-fluorobenzoate** is not consistently available in public databases. However, based on the known spectra of

structurally related compounds, the following characteristic signals can be predicted.

¹H NMR (Predicted)

- A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
- A singlet for the bromomethyl protons (-CH₂Br) around 4.5-4.8 ppm.
- A series of multiplets for the three aromatic protons in the region of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR (Predicted)

- A signal for the methyl ester carbon (-OCH₃) around 52 ppm.
- A signal for the bromomethyl carbon (-CH₂Br) in the range of 30-35 ppm.
- A signal for the ester carbonyl carbon (C=O) around 165 ppm.
- Signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

IR (Predicted)

- A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.
- C-H stretching vibrations for the aromatic and methyl groups in the range of 2850-3100 cm⁻¹.
- C-O stretching of the ester around 1100-1300 cm⁻¹.
- C-Br stretching vibration around 600-700 cm⁻¹.
- C-F stretching vibration around 1000-1400 cm⁻¹.

Mass Spectrometry (Predicted)

- The molecular ion peak (M⁺) would be expected at m/z 246 and 248 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

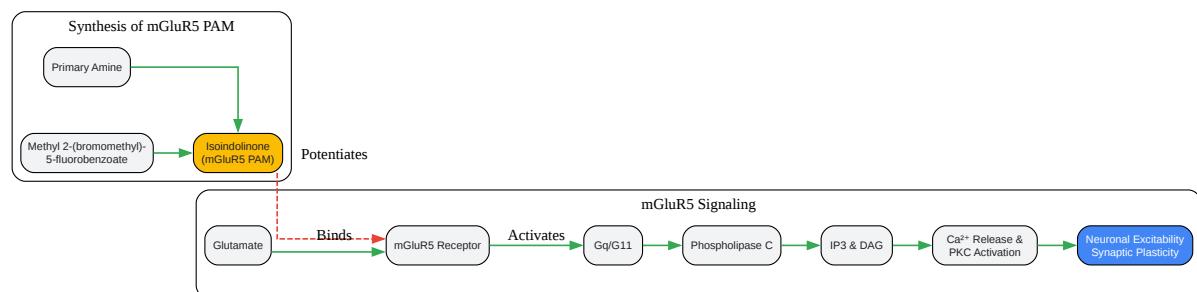
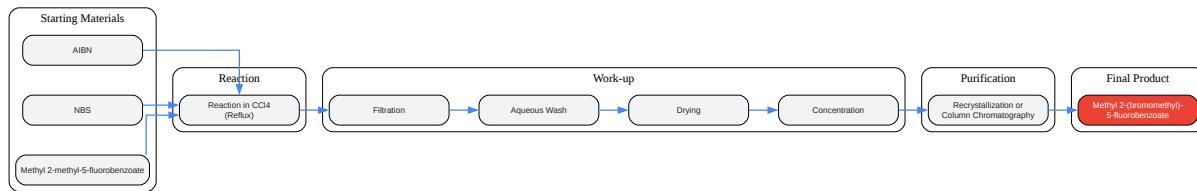
- Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the bromine atom.

Synthesis and Reactivity

The synthesis of **Methyl 2-(bromomethyl)-5-fluorobenzoate** typically involves the radical bromination of the corresponding methyl 2-methyl-5-fluorobenzoate precursor.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate

This protocol is a generalized procedure based on common organic synthesis methodologies for benzylic bromination.



Materials:

- Methyl 2-methyl-5-fluorobenzoate
- N-Bromosuccinimide (NBS)
- A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Inert gas (Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-fluorobenzoate in anhydrous CCl₄ under an inert atmosphere.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature.

- Filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure **Methyl 2-(bromomethyl)-5-fluorobenzoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. chemscene.com [chemscene.com]
- 3. METHYL 2-BROMOMETHYL-5-FLUORO-BENZOATE | 138786-65-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144643#key-characteristics-of-methyl-2-bromomethyl-5-fluorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com